![molecular formula C27H27Cl2N3O5S2 B5155889 [3,7-Bis-(4-methylphenyl)sulfonyl-1,3,7-triazabicyclo[3.3.1]nonan-5-yl]-(3,4-dichlorophenyl)methanone](/img/structure/B5155889.png)
[3,7-Bis-(4-methylphenyl)sulfonyl-1,3,7-triazabicyclo[3.3.1]nonan-5-yl]-(3,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,7-Bis-(4-methylphenyl)sulfonyl-1,3,7-triazabicyclo[3.3.1]nonan-5-yl]-(3,4-dichlorophenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a triazabicyclo nonane core, which is known for its stability and unique chemical properties. The presence of sulfonyl and dichlorophenyl groups further enhances its reactivity and potential utility in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,7-Bis-(4-methylphenyl)sulfonyl-1,3,7-triazabicyclo[3.3.1]nonan-5-yl]-(3,4-dichlorophenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazabicyclo nonane core: This can be achieved through a series of cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of sulfonyl groups: This step involves sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the dichlorophenyl group: This is typically done through a Friedel-Crafts acylation reaction using dichlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles in the presence of catalysts like iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
Industrially, this compound could be used in the production of advanced materials, such as polymers with unique properties or as intermediates in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [3,7-Bis-(4-methylphenyl)sulfonyl-1,3,7-triazabicyclo[3.3.1]nonan-5-yl]-(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The sulfonyl and dichlorophenyl groups are likely to play a crucial role in binding to these targets, potentially inhibiting enzyme activity or altering receptor function. The triazabicyclo nonane core provides structural stability, ensuring effective interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
[3,7-Bis-(4-methylphenyl)sulfonyl-1,3,7-triazabicyclo[3.3.1]nonan-5-yl]-(3,4-dichlorophenyl)methanone: Unique due to its combination of sulfonyl and dichlorophenyl groups.
Other triazabicyclo nonane derivatives: These compounds share the core structure but differ in their substituents, leading to variations in reactivity and applications.
Sulfonyl-containing compounds: These compounds are known for their stability and reactivity, making them useful in various chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both sulfonyl and dichlorophenyl groups, along with the stable triazabicyclo nonane core, makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
[3,7-bis-(4-methylphenyl)sulfonyl-1,3,7-triazabicyclo[3.3.1]nonan-5-yl]-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27Cl2N3O5S2/c1-19-3-8-22(9-4-19)38(34,35)31-15-27(26(33)21-7-12-24(28)25(29)13-21)14-30(17-31)18-32(16-27)39(36,37)23-10-5-20(2)6-11-23/h3-13H,14-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEAGDSLAYXRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CN(C2)CN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C(=O)C5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl2N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B5155810.png)
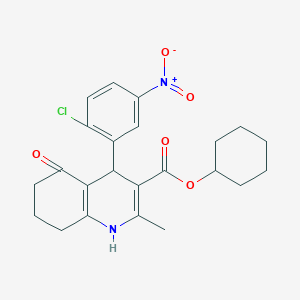
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]acetamide](/img/structure/B5155818.png)
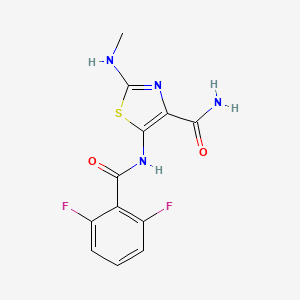
![5-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155843.png)
![5-{2-[(2-CHLOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-5-METHYL-3-PROPYLOXOLAN-2-ONE](/img/structure/B5155846.png)

![2-chloro-N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5155864.png)
![2-[(5-Methylthiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5155879.png)
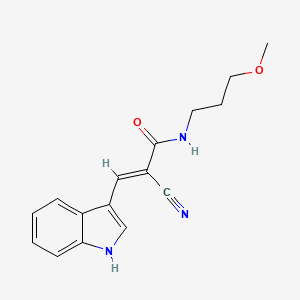
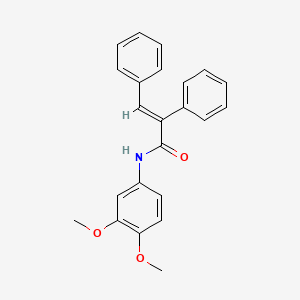
![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone](/img/structure/B5155909.png)
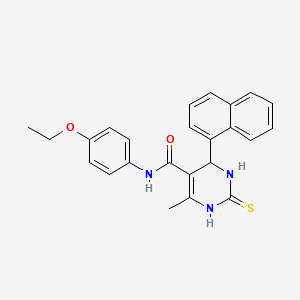
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5155920.png)
